Provitamin A; beta-Carotene

Overview

Description

Provitamin A, specifically beta-carotene, is a naturally occurring pigment found in plants. It is a member of the carotenoid family, which includes over 600 compounds. Beta-carotene is responsible for the red, orange, and yellow colors in many fruits and vegetables. It is considered a provitamin A carotenoid because the human body can convert it into vitamin A (retinol), which is essential for vision, immune function, and skin health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-carotene can be synthesized through chemical processes. One common method involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the long chain of conjugated double bonds characteristic of beta-carotene. The reaction conditions typically require a solvent like dichloromethane and a base such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of beta-carotene has evolved from extraction from natural sources like carrots to chemical synthesis and biotechnological methods. Chemical synthesis remains a primary method due to its efficiency and cost-effectiveness. biotechnological methods, including the use of genetically modified microorganisms, are gaining popularity due to higher bioavailability and consumer preference for natural products .

Chemical Reactions Analysis

Types of Reactions

Beta-carotene undergoes several types of chemical reactions, including:

Reduction: Although less common, beta-carotene can be reduced under specific conditions.

Substitution: Beta-carotene can undergo substitution reactions, particularly at the double bonds, leading to the formation of different carotenoids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and enzymes like beta-carotene oxygenase.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Various reagents can be used depending on the desired product, including halogens and acids.

Major Products Formed

Retinal: Formed through the oxidation of beta-carotene and subsequently converted to retinol.

Other Carotenoids: Depending on the reaction conditions, beta-carotene can be converted into other carotenoids like zeaxanthin and lutein.

Scientific Research Applications

β-Carotene as a Precursor to Vitamin A

The conversion of provitamin A carotenes to retinol is essential for treating vitamin A deficiency, which is common in children and is related to poor immunity and night blindness . β-Carotene from vegetable foods, especially dark green leafy vegetables, yellow vegetables, and yellow fruits, serves as a provitamin A source .

Antioxidant Properties and Cellular Communication

β-Carotene acts as an antioxidant, neutralizing reactive oxygen species (ROS) . In vitro studies have shown that β-carotene stimulates cellular communication through gap junctions . For example, one study found that β-carotene increased intercellular communication in rats . β-Carotene's antioxidant properties depend on the extent of oxidative stress to which it is exposed; it can be beneficial or damaging . The accumulation of reactive products from carotenoid breakdown can lead to pro-oxidation, producing reactive organic compounds like aldehydes .

Impact on Immune Response and Inflammation

In older men, β-carotene has been shown to increase the activity of natural killer cells, which are critical components of the immune system . There is an inverse relationship between β-carotene levels in serum and systemic inflammation markers, such as the neutrophil to lymphocyte ratio, insulin resistance, and dysfunctional beta cells . β-Carotene can activate macrophages and trigger an immune response .

Gene Alterations

Carotenoid-derived metabolites can participate in gene alterations by interacting with nuclear and retinoic acid receptors .

CARET Study

The Carotene and Retinol Efficacy Trial (CARET) examined the use of β-carotene and retinol for lung cancer prevention. The study concluded that daily consumption of 30 mg of β-carotene with retinol supplementation showed neither harm nor benefit in preventing lung cancer . The study included 18,314 asbestos workers and smokers, providing them with 30 mg/day of synthetic β-carotene and 25,000 IU/day of retinyl palmitate (vitamin A) . The trial was stopped 21 months early due to the ATBC results and a 28% increased lung cancer incidence in the active intervention group .

ATBC Cancer Prevention Study

The Alpha-Tocopherol, Beta-Carotene (ATBC) Cancer Prevention Study assessed the incidence rate of cancer and mortality in male smokers using β-carotene and α-tocopherol. The study suggested that these compounds could be used as a "chemo-preventive" for lung cancer .

Physician’s Health Study

The Physician’s Health Study was a randomized, double-blind, placebo-controlled trial that enrolled 22,071 male physicians in the United States aged 40–84 years . The active intervention group received 50 mg/day of synthetic beta-carotene every other day for 12 years .

Potential Risks

Depending on the extent of oxidative stress, β-carotene can have damaging effects . Carotenoid breakdown products (CBPs) can be very reactive and contribute to pro-oxidation .

Other health benefits

Lycopene and beta-carotene help manage and prevent a number of diseases, including cancer, metabolic, inflammatory, cardiovascular, hepatic, and ophthalmic diseases .

Mechanism of Action

Beta-carotene exerts its effects primarily through its conversion to vitamin A in the body. This conversion occurs in the intestinal mucosa, where beta-carotene is cleaved by the enzyme beta-carotene dioxygenase to form retinal. Retinal is then reduced to retinol, which is essential for vision, immune function, and cellular growth . Additionally, beta-carotene acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Beta-carotene is one of several provitamin A carotenoids. Other similar compounds include:

Alpha-carotene: Another provitamin A carotenoid, but with lower vitamin A activity compared to beta-carotene.

Beta-cryptoxanthin: Also a provitamin A carotenoid, found in fruits like oranges and papayas.

Compared to these compounds, beta-carotene is unique due to its high vitamin A activity and widespread presence in various fruits and vegetables .

Biological Activity

Beta-carotene, a prominent member of the carotenoid family, serves as a vital provitamin A compound in human nutrition. Its biological activity is multifaceted, encompassing antioxidant properties, conversion to vitamin A, and various physiological roles. This article delves into the biological activity of beta-carotene, supported by empirical data, case studies, and research findings.

Chemical Structure and Conversion Mechanism

Beta-carotene is characterized by its unique -ionone structure, which allows it to be efficiently converted into vitamin A (retinol) in the human body. The conversion occurs primarily in the intestine through the action of the enzyme beta-carotene 15,15'-monooxygenase (BCMO1), which cleaves beta-carotene into two molecules of retinal. This process is crucial for maintaining adequate vitamin A levels necessary for vision, immune function, and cellular differentiation .

Antioxidant Properties

One of the most significant biological activities of beta-carotene is its role as an antioxidant. It scavenges reactive oxygen species (ROS) and quenches singlet molecular oxygen, thereby protecting cells from oxidative damage. This antioxidant activity is particularly important in preventing chronic diseases such as cardiovascular disease and cancer .

Table 1: Antioxidant Mechanisms of Beta-Carotene

| Mechanism | Description |

|---|---|

| Singlet Oxygen Quenching | Reduces oxidative stress by neutralizing singlet oxygen. |

| Radical Scavenging | Interacts with free radicals to prevent cellular damage. |

| Lipid Radical Scavenging | Protects lipid membranes from oxidative degradation. |

Bioavailability and Conversion Efficiency

The bioavailability of beta-carotene is influenced by several factors including dietary fat content, food matrix, and preparation methods. Studies indicate that the conversion efficiency of dietary beta-carotene to retinol can vary significantly, with estimates ranging from 3.6:1 to 28:1 (weight basis) depending on individual metabolic factors and dietary context . Recent revisions by nutritional boards suggest an average conversion ratio of approximately 12:1 .

Case Study: Vitamin A Deficiency Reversal

A notable clinical study involved a cohort of vitamin A-deficient adults who were administered either beta-carotene or preformed vitamin A. Results demonstrated that daily supplementation with 1500 µg of beta-carotene effectively reversed deficiency symptoms within weeks, highlighting its efficacy as a dietary source of vitamin A .

Physiological Roles

Beyond its role as a provitamin A source, beta-carotene exhibits various physiological functions:

- Immune Function : Beta-carotene enhances immune response by promoting the proliferation and activity of immune cells .

- Vision : It plays a critical role in maintaining normal vision through its conversion to retinal, essential for phototransduction in the retina .

- Tissue Differentiation : As a precursor to retinoic acid, beta-carotene influences gene expression involved in cell differentiation and development .

Health Implications

Research has shown that higher serum levels of beta-carotene are associated with lower mortality rates from various causes, including cardiovascular diseases . However, excessive supplementation has been linked to adverse effects in certain populations, particularly smokers. Therefore, dietary intake through fruits and vegetables is recommended over high-dose supplements .

Table 2: Health Benefits Associated with Beta-Carotene

| Health Benefit | Evidence Level |

|---|---|

| Reduced Cancer Risk | Moderate |

| Lower Cardiovascular Risk | Strong |

| Improved Immune Response | Strong |

Q & A

Q. Basic: What factors influence the conversion efficiency of β-carotene to vitamin A, and how should researchers account for these in dietary studies?

Answer:

Conversion efficiency varies due to genetic polymorphisms (e.g., BCMO1 gene variants), dietary fat intake, and metabolic states. Methodologically, researchers should:

- Use stable isotope tracing to quantify retinol equivalency ratios in vivo .

- Apply compartmental modeling to assess inter-individual variability in absorption .

- Control for dietary factors (e.g., fat content ≥3–5 g/meal) to optimize bioavailability .

Current recommendations (2–6 mg/day) may require adjustment for populations with genetic predispositions to low conversion efficiency .

Q. Advanced: How do contradictory outcomes from β-carotene supplementation trials (e.g., increased lung cancer vs. reduced prostate cancer risks) inform clinical trial design?

Answer:

Key contradictions arise from:

- Population-specific risks : Smokers in CARET and ATBC trials showed 18–28% increased lung cancer incidence with β-carotene (20–30 mg/day), likely due to pro-oxidant effects in oxidative environments .

- Subgroup interactions : β-carotene reduced prostate cancer risk in men with low dietary intake (RR = 0.52) and smokers taking vitamin E (RR = 0.29 for advanced cases) .

Methodological implications : - Stratify randomization by baseline biomarkers (e.g., serum β-carotene, smoking status).

- Include mechanistic biomarkers (e.g., DNA oxidative damage, NF-κB activation) to clarify context-dependent effects .

Q. Basic: What standardized methods are used to quantify provitamin A activity in complex food matrices?

Answer:

- Chromatographic separation (HPLC/PDA) to isolate β-carotene isomers from other carotenoids .

- In vitro digestion models coupled with Caco-2 cell uptake assays to simulate bioavailability .

- Retinol equivalency calculations using the 12:1 (weight) or 24:1 (molar) conversion ratios, adjusted for food matrix effects .

Q. Advanced: What molecular mechanisms underlie β-carotene’s dual role as an antioxidant and potential pro-carcinogen?

Answer:

- Antioxidant role : Scavenges singlet oxygen (¹O₂) and peroxyl radicals via conjugated double bonds, protecting lipid membranes .

- Pro-oxidant effects : In high-oxidative environments (e.g., smokers’ lungs), β-carotene degradation products (e.g., apocarotenals) may impair retinoid signaling and upregulate CYP enzymes, activating procarcinogens .

Experimental validation : - Use A/J mouse models with benzo[a]pyrene-induced lung carcinogenesis to test dose-response effects.

- Measure 8-OHdG (oxidative DNA damage) and RAR-β methylation as endpoints .

Q. Basic: How do current intake recommendations for β-carotene address global disparities in vitamin A deficiency?

Answer:

- Biofortification strategies : Golden Rice (with 1.6–2.3 µg/g β-carotene) uses endosperm-specific expression of psy and crtI genes to enhance provitamin A content .

- Population-specific factors : Conversion ratios vary from 3.6:1 (oils) to 28:1 (plant matrices), necessitating localized food-based dietary guidelines .

Q. Advanced: Can genetic engineering of microbial systems overcome limitations in β-carotene production?

Answer:

- Bacterial systems : Bacillus subtilis engineered with crtB, crtI, and crtY achieves 3.2 g/L β-carotene via modular pathway optimization .

- Yeast systems : Yarrowia lipolytica with truncated HMG-CoA reductase produces 4.5 g/L using lignocellulosic feedstocks .

Key challenges : - Minimize acetyl-CoA diversion to competing pathways.

- Optimize light induction in phototrophic cultures .

Q. Basic: What evidence supports β-carotene’s role in estrogen receptor-negative (ER-) breast cancer suppression?

Answer:

- In vitro : 1 µM β-carotene downregulates Bcl-2 and NF-κB in MCF-7 cells, inducing apoptosis (p < 0.05) .

- Cohort data : Pooled analysis shows inverse association between plasma β-carotene and ER- tumors (OR = 0.71, 95% CI: 0.59–0.85) .

Methodology : - Use ER-isogenic cell lines to compare β-carotene’s effects on signaling pathways.

- Validate with xenograft models measuring tumor volume and Ki-67 expression .

Q. Advanced: Why did β-carotene supplementation fail to reduce cardiovascular disease (CVD) in RCTs despite observational evidence?

Answer:

- Trial limitations : CARET and PHS trials used single antioxidants, whereas observational studies reflect synergistic dietary matrices (e.g., lutein + β-carotene) .

- Dose-response discordance : High-dose supplements (20–30 mg/day) may disrupt redox balance, increasing LDL oxidation in smokers .

Future directions : - Test lower doses (≤6 mg/day) aligned with dietary intake.

- Combine with co-antioxidants (e.g., vitamin C) to mitigate pro-oxidant effects .

Q. Basic: What pharmacokinetic models best predict β-carotene’s tissue distribution?

Answer:

- Multi-compartment models incorporating lymphatic absorption, chylomicron clearance, and hepatic storage .

- Nonlinear mixed-effects modeling (NONMEM) to estimate inter-individual variability in adipose tissue uptake .

Q. Advanced: How does β-carotene modulate the NF-κB pathway in cancer prevention?

Answer:

- Inhibition of IκB phosphorylation : Reduces nuclear translocation of NF-κB, downregulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

- Synergy with lycopene : Combined treatment in prostate cancer models shows additive suppression of PSA (p < 0.01) .

Experimental approaches : - ChIP-seq to map NF-κB binding sites post-β-carotene treatment.

- CRISPR knockouts of Nrf2 to isolate β-carotene’s antioxidant contributions .

Properties

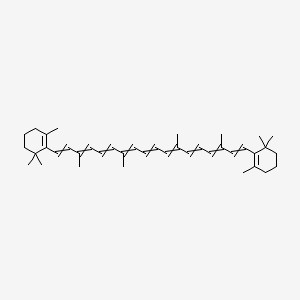

IUPAC Name |

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860004 | |

| Record name | beta,beta-Carotene, neo D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30430-49-0, 16910-92-2 | |

| Record name | cis-β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30430-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta-Carotene, neo D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.